(R)-3-amino-4,4-dimethylpentan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-3-amino-4,4-dimethylpentan-1-ol is an organic compound with the molecular formula C7H17NO It is a chiral molecule, meaning it has a non-superimposable mirror image
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-amino-4,4-dimethylpentan-1-ol typically involves the use of chiral starting materials or chiral catalysts to ensure the desired enantiomer is obtained. One common method is the reduction of the corresponding ketone using a chiral reducing agent. Another approach involves the use of asymmetric hydrogenation of a suitable precursor.
Industrial Production Methods
Industrial production of ®-3-amino-4,4-dimethylpentan-1-ol may involve large-scale asymmetric synthesis using chiral catalysts. These methods are optimized for high yield and purity, ensuring that the desired enantiomer is produced efficiently.
Chemical Reactions Analysis
Types of Reactions
®-3-amino-4,4-dimethylpentan-1-ol can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Oximes, nitriles
Reduction: Secondary or tertiary amines
Substitution: Various substituted derivatives depending on the reagent used
Scientific Research Applications
®-3-amino-4,4-dimethylpentan-1-ol has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its potential role in biochemical pathways and as a ligand in enzyme studies.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of chiral drugs.
Industry: Utilized in the production of fine chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of ®-3-amino-4,4-dimethylpentan-1-ol depends on its specific application. In biochemical studies, it may act as a ligand binding to specific enzymes or receptors, influencing their activity. The molecular targets and pathways involved can vary widely depending on the context of its use.
Comparison with Similar Compounds
Similar Compounds
- (S)-3-amino-4,4-dimethylpentan-1-ol
- 3-amino-4,4-dimethylpentan-1-ol (racemic mixture)
- 3-amino-4-methylpentan-1-ol
Uniqueness
®-3-amino-4,4-dimethylpentan-1-ol is unique due to its specific chiral configuration, which can result in different biological activity compared to its enantiomer or racemic mixture. This makes it particularly valuable in the synthesis of chiral drugs where the specific enantiomer is required for desired therapeutic effects.
Properties
Molecular Formula |
C7H17NO |
---|---|
Molecular Weight |
131.22 g/mol |
IUPAC Name |
(3R)-3-amino-4,4-dimethylpentan-1-ol |
InChI |
InChI=1S/C7H17NO/c1-7(2,3)6(8)4-5-9/h6,9H,4-5,8H2,1-3H3/t6-/m1/s1 |
InChI Key |
JMAOWDJEWXBRGR-ZCFIWIBFSA-N |
Isomeric SMILES |
CC(C)(C)[C@@H](CCO)N |
Canonical SMILES |
CC(C)(C)C(CCO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.